molecular formula C13H14N2O5 B1299624 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid CAS No. 352673-01-9

1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid

Cat. No.: B1299624
CAS No.: 352673-01-9
M. Wt: 278.26 g/mol
InChI Key: OLNXQUYMKRMJIU-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H14N2O5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a nitrobenzoyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid typically involves the acylation of piperidine derivatives with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo reduction to form reactive intermediates, which can further interact with biological targets. The piperidine ring can mimic the structure of neurotransmitters, potentially affecting neurological pathways .

Comparison with Similar Compounds

    1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid: Similar structure but with the nitro group in the para position.

    1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid: Nitro group in the ortho position.

    1-Benzoylpiperidine-4-carboxylic acid: Lacks the nitro group.

Uniqueness: 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid is unique due to the position of the nitro group, which influences its reactivity and interaction with biological targets. The meta position of the nitro group can affect the compound’s electronic properties and steric interactions, making it distinct from its ortho and para counterparts .

Properties

IUPAC Name

1-(3-nitrobenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-12(10-2-1-3-11(8-10)15(19)20)14-6-4-9(5-7-14)13(17)18/h1-3,8-9H,4-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNXQUYMKRMJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361079
Record name 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352673-01-9
Record name 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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